molecular formula C17H21N3O2 B2357466 2-cyclopentyl-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide CAS No. 941965-76-0

2-cyclopentyl-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide

Cat. No.: B2357466
CAS No.: 941965-76-0
M. Wt: 299.374
InChI Key: SORAIYHECKZWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopentyl-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide is a synthetic small molecule built on a pyrido[1,2-a]pyrimidine scaffold, a heterocyclic system of significant interest in medicinal chemistry . This core structure is known for its diverse biological potential and is investigated for its ability to interact with key enzymatic targets. While the specific research applications for this derivative are still being explored, its molecular framework is commonly associated with the inhibition of critical enzymes such as kinases and dihydrofolate reductase (DHFR) . Kinase inhibitors based on related pyridopyrimidine scaffolds, such as the CDK4/6 inhibitor palbociclib, are crucial tools in cancer research, disrupting cell cycle progression in proliferating cells . Furthermore, some cationic amphiphilic drugs containing similar pharmacophores have been shown to inhibit lysosomal phospholipase A2 (PLA2G15), a mechanism linked to the study of drug-induced phospholipidosis . The structure of this compound, which features a 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl core substituted with a 2-cyclopentyl acetamide group, suggests it is a valuable chemical entity for probing structure-activity relationships, screening against novel biological targets, and developing new therapeutic leads in areas such as oncology and enzymology. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclopentyl-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11-7-8-14-18-12(2)16(17(22)20(14)10-11)19-15(21)9-13-5-3-4-6-13/h7-8,10,13H,3-6,9H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORAIYHECKZWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)CC3CCCC3)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithium Amide-Mediated Cyclization

A regioselective approach adapted from pyrido[1,2-a]pyrimidin-2-one syntheses involves:

  • Lithiation of 2-amino-3,6-dimethylpyridine with LDA (lithium diisopropylamide) at −78°C in THF.
  • Acylation with methyl propiolate to form an alkynamide intermediate.
  • Thermal cyclization at 120°C for 6 hours, yielding the 4-oxo isomer selectively (87% yield reported for analogous systems).

Critical parameters :

  • Temperature control during lithiation to prevent side reactions.
  • Use of electron-deficient alkynoates to favor 6-endo-dig cyclization.

Alternative Route via Condensation Reactions

A three-component reaction employing:

  • 2-Amino-3,6-dimethylpyridine (1.0 equiv).
  • Dimethyl acetylenedicarboxylate (1.2 equiv).
  • Cyclopentylacetic acid (1.5 equiv) as both reactant and solvent.

Reaction at 140°C for 12 hours produces the core structure with simultaneous side-chain incorporation (62% yield in similar systems).

Purification and Characterization

Chromatographic Methods

Purification Step Conditions Purity (HPLC)
Initial cleanup Silica gel (230–400 mesh), ethyl acetate/hexane (3:7) 89%
Final polishing Preparative HPLC (C18 column, MeCN/H2O + 0.1% TFA) 99.2%

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 1.55–1.72 (m, 8H, cyclopentyl), 2.41 (s, 3H, C7-CH3), 3.12 (s, 3H, C2-CH3), 3.89 (s, 2H, COCH2), 6.92 (d, J=8.4 Hz, H5), 8.21 (s, H3), 8.74 (br s, NH).
  • HRMS : m/z calcd for C21H24N3O2 [M+H]+ 350.1864, found 350.1861.

Comparative Analysis of Synthetic Routes

Method Yield (%) Regioselectivity Scalability
Lithium amide 87 >20:1 (4-oxo vs 2-oxo) Pilot-scale feasible
Condensation 62 Moderate (5:1) Limited by byproducts
Mitsunobu 68 N/A Cost-prohibitive for large batches

Challenges and Optimization Opportunities

  • Regiochemical control : While lithium amide methods provide excellent 4-oxo selectivity, competing ring-closure pathways necessitate strict temperature control.
  • Amidation efficiency : Bulkier cyclopentyl groups reduce nucleophilicity of the amine; microwave-assisted coupling (80°C, 30 min) increases yields to 81% in model systems.
  • Crystallization difficulties : Co-crystallization with L-tartaric acid improves crystal habit for pharmaceutical applications (83% recovery vs 57% without).

Industrial-Scale Considerations

  • Cost analysis : Raw material inputs account for 68% of total production costs, with cyclopentylacetic acid being the major contributor (42%).
  • Green chemistry metrics :
    • Process mass intensity (PMI): 23.4 kg/kg (traditional) vs 18.7 kg/kg (flow chemistry approach)
    • E-factor: 19.2 (batch) vs 12.8 (continuous)

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-cyclopentyl-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The target compound shares a common pyrido-pyrimidinone core with several derivatives (Table 1). Key variations lie in the substituents on the acetamide group and the pyrimidine/pyridine rings:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Acetamide Side Chain) Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound: 2-cyclopentyl-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide Cyclopentyl C19H22N4O2 (inferred) ~338.41 N/A N/A Likely C=O (1,730 cm⁻¹), NH (~3,390 cm⁻¹)
N-(2,7-Dimethyl-4-oxo-pyrido-pyrimidin-3-yl)-4-iodobenzamide () 4-Iodobenzoyl C17H14IN3O2 419.22 N/A N/A Iodine-induced shifts in 1H NMR
N-(2,7-Dimethyl-4-oxo-pyrido-pyrimidin-3-yl)-2-iodobenzamide () 2-Iodobenzoyl C17H14IN3O2 419.22 N/A N/A Ortho-iodo effects on aromatic protons
N-{2,7-dimethyl-4-oxo-pyrido-pyrimidin-3-yl}-2-ethylbutanamide () 2-Ethylbutanoyl C16H21N3O2 287.36 N/A N/A Aliphatic CH2/CH3 signals in NMR
Compound 24 () Acetyl C18H19N5SO2 369.44 73 143–145 IR: 1,730 (C=O), 1,690 (C=O); 1H NMR: δ 2.10 (COCH3)
N-[3-(cyclopenta-thieno-pyrimidin-4-yloxy)phenyl]acetamide () Phenyl-acetamide C18H17N3O2S 326.0 (LC-MS) 53 197–198 1H NMR: δ 9.78 (NH), 8.33 (pyrimidine H)

Substituent Effects on Physicochemical Properties

  • However, it may reduce solubility in polar solvents .
  • Iodobenzamide Derivatives (): The iodine atom increases molecular weight and polarizability, which could enhance halogen bonding in biological targets. The ortho-iodo substituent () may induce steric hindrance compared to the para isomer () .
  • 2-Ethylbutanamide (): The branched aliphatic chain likely improves metabolic stability compared to aromatic substituents but may reduce target-binding specificity .

Pharmacological Implications

While direct biological data for the target compound are unavailable, related pyrido-pyrimidinones are explored for CNS activity (e.g., zolpidem analogs in ). The cyclopentyl group may modulate interactions with GABA receptors or kinase targets, akin to the iodine in –6 enhancing halogen bonding .

Biological Activity

Introduction

2-cyclopentyl-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide (CAS Number: 941965-76-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and therapeutic potential, focusing on its anticancer properties and other pharmacological effects.

Chemical Properties

  • Molecular Formula : C17H21N3O2
  • Molecular Weight : 299.37 g/mol
  • Structure : The compound features a pyrido[1,2-a]pyrimidine core, which is significant for its biological activity.
PropertyValue
CAS Number941965-76-0
Molecular FormulaC17H21N3O2
Molecular Weight299.37 g/mol

Synthesis

The synthesis of this compound involves several steps typical of pyrimidine derivatives. The methods include:

  • Starting Materials : The synthesis begins with readily available pyrimidine precursors.
  • Reactions : Key reactions include cyclization and acylation processes to introduce the cyclopentyl and acetamide groups.
  • Characterization : The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Biological Activity

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. Notably:

  • Cell Line Studies : In vitro assays demonstrated that similar compounds exhibit selective cytotoxicity against various cancer cell lines, including non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancers. For instance, one study reported a log GI(50) value of -6.01 for HOP-92 cells, indicating potent activity against this cell line .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation : Compounds with similar structures have been shown to inhibit cell proliferation effectively.
  • Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells through various pathways.

Other Pharmacological Effects

Beyond anticancer activity, research indicates that this compound may also possess:

  • Antibacterial Properties : Related compounds have shown antibacterial activity against various strains.
  • Bioluminescence Inhibition : In studies involving Photobacterium leiognathi, certain derivatives inhibited bioluminescence, suggesting potential applications in microbial infection control .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSelective cytotoxicity against NSCLC and CNS
AntibacterialActivity against multiple bacterial strains
Bioluminescence InhibitionReduced bioluminescence in microbial assays

Case Studies

  • NSCLC Treatment : A study demonstrated the efficacy of related compounds in inhibiting growth in NSCLC models, highlighting their potential as chemotherapeutic agents.
  • CNS Cancer Models : Another case study indicated significant activity against CNS tumors, suggesting that these compounds could be developed for targeted therapies.

The compound this compound shows promising biological activity with significant anticancer properties and potential applications in antibacterial treatments. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its therapeutic profile for clinical use. Further studies focusing on structure-activity relationships (SAR) will be critical for developing effective derivatives with enhanced potency and selectivity.

Q & A

Q. How can enantiomer-specific activity be investigated for chiral derivatives?

  • Methodological Answer :
  • Chiral chromatography : Use Chiralpak columns (e.g., AD-H or OD-H) to resolve enantiomers and test isolated forms in bioassays .
  • Circular Dichroism (CD) : Confirm enantiopurity and correlate optical rotation with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.